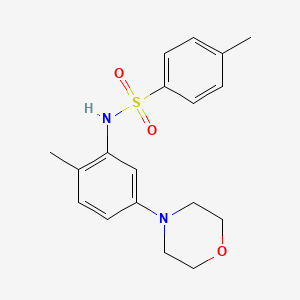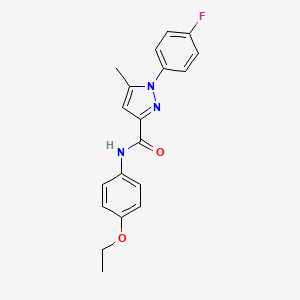
1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one, also known as GSK-3 inhibitor VIII, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用机制
1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one exerts its pharmacological effects by selectively inhibiting 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one, an enzyme that phosphorylates and regulates various proteins involved in cell signaling and metabolism. By inhibiting 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one, this compound can modulate the activity of downstream signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation. In addition, 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one has been implicated in the pathophysiology of various diseases such as cancer, Alzheimer's disease, and diabetes, making it an attractive therapeutic target.
Biochemical and Physiological Effects
1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one has been implicated in the formation of neurofibrillary tangles, and inhibitors such as 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one have been shown to reduce the accumulation of these tangles in animal models. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose tolerance by increasing glucose uptake and glycogen synthesis in skeletal muscle and liver. In bipolar disorder research, 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one has been implicated in the regulation of mood and circadian rhythms, and inhibitors such as 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one have been shown to have mood-stabilizing effects in animal models.
实验室实验的优点和局限性
1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one, which allows for precise modulation of downstream signaling pathways. Another advantage is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for central nervous system disorders. However, one limitation is its potential off-target effects on other kinases and signaling pathways, which may complicate the interpretation of experimental results. Another limitation is its relatively low water solubility, which may require the use of organic solvents for in vitro experiments.
未来方向
1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one has several potential future directions for research. One direction is the development of more potent and selective 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one inhibitors for therapeutic applications in various diseases. Another direction is the investigation of the role of 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one in other cellular processes such as autophagy and DNA damage response. Additionally, the use of 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one as a chemical probe for studying 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one signaling pathways in various cellular contexts may provide valuable insights into the molecular mechanisms underlying disease pathogenesis.
合成方法
The synthesis of 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one involves the reaction of 2-methyl-2,3-dihydro-1H-indole-1-carboxylic acid with 2-bromo-3-pyridinylmethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with trifluoroacetic acid (TFA) to yield the final product.
科学研究应用
1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one has been extensively investigated for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, diabetes, and bipolar disorder. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the Wnt/β-catenin signaling pathway, which is known to be dysregulated in many types of cancer. In Alzheimer's disease research, 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one has been identified as a potential therapeutic target, and inhibitors such as 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one have been shown to improve cognitive function in animal models of the disease. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. In bipolar disorder research, 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one has been implicated in the pathophysiology of the disease, and inhibitors such as 1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one have been shown to have mood-stabilizing effects in animal models.
属性
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-12-14-6-2-3-8-16(14)19(13)17(20)10-9-15-7-4-5-11-18-15/h2-8,11,13H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBOFPRXNRLBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-2,3-dihydroindol-1-yl)-3-pyridin-2-ylpropan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide](/img/structure/B6638592.png)
![N-[1-(4-chlorophenyl)cyclobutyl]-1,5-dimethylpyrazole-4-carboxamide](/img/structure/B6638605.png)


![Methyl 4-[(2,5-dimethylphenyl)sulfonylamino]-1,5-dimethylpyrazole-3-carboxylate](/img/structure/B6638621.png)
![5-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6638629.png)
![N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide](/img/structure/B6638633.png)

![(3,4-Difluorophenyl)-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B6638642.png)
![N,3,5-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,2-oxazole-4-sulfonamide](/img/structure/B6638644.png)
![2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B6638647.png)


